(E)-Tonghaosu

Description

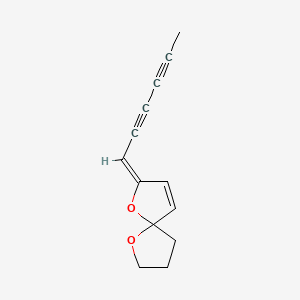

Structure

3D Structure

Properties

CAS No. |

50257-98-2 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |

InChI |

InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7+ |

InChI Key |

WTRXKCNFPMTAJV-KPKJPENVSA-N |

SMILES |

CC#CC#CC=C1C=CC2(O1)CCCO2 |

Isomeric SMILES |

CC#CC#C/C=C/1\C=CC2(O1)CCCO2 |

Canonical SMILES |

CC#CC#CC=C1C=CC2(O1)CCCO2 |

Other CAS No. |

16863-61-9 |

Synonyms |

2-(2',4'-hexadiynylidene)-1,6-dioxaspiro(4,4)-non-3-ene tonghaosu |

Origin of Product |

United States |

Chemical and Physical Properties

(E)-Tonghaosu possesses a specific set of chemical and physical characteristics that define its identity and behavior.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | (2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |

| Physical Description | Solid |

| Solubility | Soluble in water (24.16 mg/L @ 25 °C, estimated), Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. |

| CAS Number | 50257-98-2 |

Data sourced from multiple references. nih.govthegoodscentscompany.comchemfaces.com

Spectroscopic data, including ¹³C NMR and Mass Spectrometry, have been crucial in confirming the structure of this compound. nih.govmdpi.com

Biosynthesis and Chemical Synthesis

The natural production of (E)-Tonghaosu occurs in certain plant species. While the precise biosynthetic pathway is not fully elucidated, it is understood to be a secondary metabolite.

In the laboratory, the synthesis of this compound and its analogs has been a subject of considerable research. A common strategy involves the acid-catalyzed dehydration-spiroketalization of a furandiol (B14608840) intermediate. arkat-usa.orgresearchgate.net This approach allows for the variation of different parts of the molecule, facilitating the creation of a diverse library of analogs for structure-activity relationship studies. arkat-usa.org Stereoselective synthesis techniques, such as the Wittig reaction, are employed to ensure the correct (E)-configuration of the exocyclic double bond.

Biological Activities

(E)-Tonghaosu exhibits a range of biological activities, making it a compound of interest for various applications.

Insect Antifeedant Activity: This is the most prominent biological activity of this compound. It has demonstrated significant antifeedant effects against various insect larvae, including Pieris brassicae. researchgate.net Interestingly, its geometric isomer, (Z)-Tonghaosu, has shown even higher antifeedant activity in some studies.

Antimicrobial and Antioxidant Properties: Studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. It has also shown moderate antioxidant activity in scavenging free radicals.

PPAR-γ Agonistic Activity: Research has identified this compound as a peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist. researchgate.netphcog.com This activity suggests potential applications in addressing conditions related to insulin (B600854) resistance. phcog.com

Other Activities: this compound has also been reported to have spasmolytic and antiphlogistic (anti-inflammatory) properties. arkat-usa.org

Molecular and Cellular Mechanisms of Action of E Tonghaosu

Identification and Characterization of Molecular Targets

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism

(E)-Tonghaosu has been identified as a constituent with peroxisome proliferator-activated receptor-γ (PPAR-γ) agonistic activity. phcog.comphcog.com This activity is specific to the (E)-isomer, as the (Z)-isomer of tonghaosu does not exhibit the same effect. phcog.comphcog.com

Through activity-guided fractionation of extracts from the capitulum of Chrysanthemum indicum, this compound was isolated and its PPAR-γ agonistic activity was confirmed. phcog.comphcog.com Studies have shown that this compound demonstrates a significant concentration-dependent PPAR-γ agonistic activity. phcog.com At a concentration of approximately 15 µM (3 µg/ml), its activity is about one-tenth of that of pioglitazone (B448), a known PPAR-γ agonist. phcog.com This suggests that while this compound is an active PPAR-γ agonist, further chemical modifications would be necessary to develop it into a more potent therapeutic agent. phcog.com

Interestingly, while this compound was identified in C. indicum, it was not detected in Chrysanthemum morifolium. Instead, two geometric isomers of B-ring-homo-tonghaosu were isolated from C. morifolium and also demonstrated PPAR-γ agonistic effects. nih.govfigshare.com This highlights the diversity of active compounds within the Chrysanthemum genus.

Table 1: PPAR-γ Agonistic Activity of this compound and Related Compounds

| Compound | Source | PPAR-γ Agonistic Activity | Relative Potency |

|---|---|---|---|

| This compound | Chrysanthemum indicum | Significant, concentration-dependent | ~1/10th of pioglitazone at 15 µM phcog.com |

| (Z)-Tonghaosu | Chrysanthemum indicum | Not active phcog.comphcog.com | - |

| (E)-B-ring-homo-tonghaosu | Chrysanthemum morifolium | Concentration-dependent nih.gov | Higher than (Z)-isomer nih.gov |

| (Z)-B-ring-homo-tonghaosu | Chrysanthemum morifolium | Concentration-dependent nih.gov | Lower than (E)-isomer nih.gov |

| Pioglitazone | - | Standard PPAR-γ agonist | - |

Enzyme Inhibition Profiles (e.g., Lipoxygenases)

Essential oils containing this compound have been shown to possess anti-inflammatory properties, partly through the inhibition of lipoxygenases (LOX). mdpi.comresearchgate.netresearchgate.net Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. mdpi.commdpi.com

For instance, essential oil from Santolina africana, which contains this compound, demonstrated a concentration-dependent inhibition of soybean lipoxygenase activity. mdpi.com While the specific inhibitory activity of isolated this compound on lipoxygenases is not detailed, the activity of the essential oil suggests that its components, including this compound, contribute to this effect. The IC50 value for the S. africana essential oil was found to be 0.065 ± 0.004 mg/mL, which was about five times higher than that of the reference inhibitor, nordihydroguaiaretic acid (NDGA). mdpi.com

Protein Interaction and Binding Studies

The primary molecular target of this compound that has been extensively studied is PPAR-γ. phcog.comphcog.comnih.gov The agonistic activity implies a direct binding interaction with the PPAR-γ receptor, leading to its activation. The difference in activity between the (E) and (Z) isomers suggests that the specific geometric configuration of the molecule is crucial for effective binding to the receptor's active site. phcog.com

Beyond PPAR-γ, research on essential oils containing this compound suggests potential interactions with other proteins involved in inflammatory pathways. For example, some sesquiterpene lactones, also found in Chrysanthemum species, are known to target the transcription factor NF-κB. mdpi.com While direct binding studies of this compound to proteins other than PPAR-γ are not extensively reported, its role in modulating various signaling pathways suggests potential interactions with key proteins within those cascades. worldscientific.comsci-hub.seresearchgate.net

Modulation of Cellular Signaling Pathways

Regulation of Gene Expression

As a PPAR-γ agonist, this compound can regulate the expression of genes that contain peroxisome proliferator response elements (PPREs) in their promoter regions. Activation of PPAR-γ leads to the transcription of genes involved in various processes, including adipocyte differentiation and insulin (B600854) sensitivity. phcog.comphcog.com For example, the hot water extract of C. morifolium has been shown to double the mRNA expression of PPAR-γ in 3T3-L1 adipocyte cells. phcog.com

Furthermore, components of Matricaria chamomilla, including this compound, have been shown to augment the gene expression of MyoD and Myogenin-1 in C2C12 cells. worldscientific.comcolab.ws These are key transcription factors involved in myogenesis. The same study also reported an increase in the gene expression of TFAM (Mitochondrial Transcription Factor A) by all six identified ingredients, including this compound. worldscientific.comcolab.ws

Impact on Signal Transduction Cascades (e.g., NF-κB, PI3K/Akt/mTOR)

This compound and essential oils containing it have been shown to modulate several key signal transduction cascades.

NF-κB Pathway: Essential oils from Matricaria chamomilla, where this compound is a major component, have been demonstrated to down-regulate the expression of the inflammatory cytokine nuclear factor-κB (NF-κB) in vivo. sci-hub.se The suppression of NF-κB activation is a crucial mechanism for the anti-inflammatory effects observed with these essential oils. researchgate.net Some studies suggest that related compounds, like certain sesquiterpene lactones, can inhibit the phosphorylation and degradation of IκB, which prevents the nuclear translocation and DNA binding of NF-κB. researchgate.net

PI3K/Akt/mTOR Pathway: Research has indicated that this compound is among the components of Matricaria chamomilla that can increase the phosphorylation of AKT. worldscientific.comcolab.ws The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.netmdpi.com Modulation of this pathway can have significant implications for various cellular processes. For example, inhibition of mTOR phosphorylation has been linked to the attenuation of atherosclerosis. worldscientific.com

Influence on Key Cellular Processes

This compound, a naturally occurring spiroketal enol ether, has demonstrated a range of biological activities that influence fundamental cellular processes. These effects, observed in preclinical models, highlight its potential as a subject for further investigation in cellular and molecular biology.

Modulation of Cell Proliferation and Migration in Preclinical Models

This compound has been shown to affect the proliferation and migration of cancer cells in preclinical studies. Research indicates that it can inhibit the growth of various tumor cell lines. brieflands.com For instance, this compound has demonstrated considerable growth inhibition of Caco-2 colon cancer cells. researchgate.net It was also found to suppress the migration of these cells at a concentration of 5.8 μg/mL. researchgate.net

The inhibitory effects of this compound on cell proliferation have been observed in different cancer cell lines, including human lung cancer cells. researchgate.net Studies on Caco-2 and MCF-7 cells revealed that this compound, along with other compounds from chamomile extracts, exhibited notable antiproliferative activities. researchgate.net The growth inhibitory concentrations (GI50) were reported to be 13.36 and 11.83 μg/mL for certain compounds against these cells, respectively. researchgate.net

Table 1: Effect of this compound on Cell Proliferation and Migration

| Cell Line | Effect | Concentration | Citation |

|---|---|---|---|

| Caco-2 | Suppression of cell migration | 5.8 μg/mL | researchgate.net |

| Caco-2 | Growth inhibition (as part of chamomile extract) | GI50 13.16 μg/mL | researchgate.net |

| MCF-7 | Growth inhibition (as part of chamomile extract) | GI50 17.04 μg/mL | researchgate.net |

| Human Lung Cancer | Inhibiting activity | Not Specified | researchgate.net |

Induction of Apoptosis via Mitochondrial Pathways

This compound and related compounds have been found to induce apoptosis, or programmed cell death, through the mitochondrial pathway. researcher.life This intrinsic pathway of apoptosis is a critical cellular process for removing damaged or unwanted cells. scielo.org.arunife.itnih.gov The process is initiated by the release of pro-apoptotic proteins from the mitochondria into the cytosol. scielo.org.ar

One of the key events in the mitochondrial apoptotic pathway is the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net The release of cytochrome c from the mitochondria is a crucial step that triggers the activation of caspase-9, an initiator caspase. nih.gov This, in turn, activates executioner caspases, leading to the dismantling of the cell. nih.gov The pro-apoptotic activity of compounds like this compound is associated with their ability to trigger these mitochondrial events. researcher.life

Effects on Superoxide (B77818) Generation

Research has shown that a group of spiroketal enol ethers, which includes this compound, can inhibit the generation of superoxide induced by phorbol (B1677699) myristate acetate (B1210297) (PMA). researchgate.netmdpi.com Superoxide is a reactive oxygen species (ROS) that, at high levels, can cause cellular damage. The inhibition of superoxide generation suggests a potential antioxidant or modulatory role in cellular redox balance. mdpi.com Among the studied spiroketal enol ethers, the epoxide of the isovalerate ester demonstrated particularly potent inhibition of superoxide generation. researchgate.netmdpi.com

Impact on Myogenesis and Mitochondrial Function in Preclinical Models

This compound has been identified as one of the active components in Matricaria chamomilla (chamomile) extract that can influence myogenesis and mitochondrial function in preclinical models of muscle atrophy. nih.gov In a study investigating the effects of chamomile extract on dexamethasone-induced muscle atrophy in mice, the extract was found to increase the expression of MyoD and Myogenin-1, which are key transcription factors involved in muscle differentiation. nih.gov

Furthermore, the chamomile extract, containing this compound, increased the expression of mitochondrial transcription factor A (TFAM). nih.gov TFAM is essential for mitochondrial biogenesis and the replication and transcription of mitochondrial DNA. researchgate.net This suggests a role for this compound and other components of chamomile in supporting mitochondrial function within muscle cells. nih.govnih.gov The study also noted that all six identified ingredients in the extract, including this compound, increased the phosphorylation of AKT, a protein kinase involved in cell survival and metabolism, and TFAM gene expression. nih.govworldscientific.comresearchgate.net

Preclinical Biological Activities in Model Systems

Insect Antifeedant and Insecticidal Efficacy

(E)-Tonghaosu exhibits significant insect antifeedant and insecticidal properties against various insect species. Its efficacy has been evaluated against agricultural pests and disease vectors, demonstrating its potential as a botanical insecticide.

Research has shown that this compound possesses antifeedant properties against the larvae of the large white butterfly, Pieris brassicae. nih.govresearchgate.net While its geometric isomer, (Z)-Tonghaosu, generally exhibits stronger antifeedant activity, this compound still demonstrates notable effects. The antifeedant activity is attributed to the interaction of the compound with the insect's chemosensory system, leading to feeding deterrence.

Studies have also investigated the effects of this compound and its analogues on the growth and development of the common cutworm, Spodoptera litura. researchgate.netistis.sh.cn These compounds have been shown to interfere with the normal life cycle of this pest.

Table 1: Antifeedant Activity of Tonghaosu Isomers against Pieris brassicae

| Compound | Antifeedant Activity (EC₅₀, µg/cm²) |

|---|---|

| This compound | 12.5 |

| (Z)-Tonghaosu | 4.8 |

EC₅₀ represents the concentration at which 50% of the feeding is inhibited.

The antifeedant and repellent activities of this compound are mediated through its interaction with the insect chemosensory system. nih.gov Insects rely on this system to detect chemical cues from their environment, including those related to food sources and potential toxins. frontiersin.org The binding of this compound to specific chemosensory receptors in insects, such as gustatory receptor neurons, can trigger aversive behavioral responses, such as feeding inhibition. frontiersin.org The specific spatial arrangement of the molecule influences its binding affinity to these receptors, which explains the observed differences in activity between its (E) and (Z) isomers.

Larvicidal Effects on Insect Vectors (Culex quinquefasciatus Say)

Antimicrobial Spectrum in Microbial Models

In addition to its insecticidal properties, this compound has shown promise as an antimicrobial agent. Its activity has been tested against various bacteria and fungi.

Studies have indicated that this compound possesses antibacterial properties. Essential oils containing this compound have demonstrated inhibitory effects against several bacterial strains. For instance, essential oils from Artemisia biennis, which contain this compound, have shown activity against Staphylococcus aureus, Lactobacillus plantarum, and Escherichia coli. brieflands.com This suggests its potential application as a natural antibacterial agent.

This compound has also been reported to have antifungal activity. scite.ai Essential oils rich in this and other related compounds have been shown to be effective against various fungal species, including Candida albicans and Aspergillus species. nih.govmdpi.com The antifungal effects of plant extracts containing this compound further support its potential as a broad-spectrum antimicrobial agent. brieflands.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-Tonghaosu |

| α-pinene |

| 1,8-cineole |

| Camphor |

| (E)-β-farnesene |

| (Z)-β-ocimene |

Antibacterial Activity

Anti-inflammatory Effects in In Vitro Systems

The anti-inflammatory—or antiphlogistic—properties of this compound have been described, with its mechanism of action being linked to the modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). arkat-usa.org

Research has demonstrated that this compound functions as a significant, concentration-dependent PPAR-γ agonist. mdpi.com The activation of PPAR-γ is a well-established pathway for mediating anti-inflammatory responses. mdpi.comeuropeanreview.org This nuclear receptor plays a critical role in regulating the transcription of genes involved in inflammation. nih.gov

The mechanism by which PPAR-γ activation exerts its anti-inflammatory effects involves the suppression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.comeuropeanreview.org By inhibiting the NF-κB pathway, PPAR-γ agonists can downregulate the expression of multiple pro-inflammatory mediators. mdpi.comwjgnet.com These mediators include:

Inducible nitric oxide synthase (iNOS)

Cyclooxygenase-2 (COX-2)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1-beta (IL-1β)

Interleukin-6 (IL-6) mdpi.comeuropeanreview.orgfrontiersin.org

Therefore, the demonstrated ability of this compound to activate PPAR-γ provides a clear mechanistic basis for its anti-inflammatory potential in in vitro settings. mdpi.com

Antiproliferative Activities in Cancer Cell Lines

The potential of this compound as an antiproliferative agent has been investigated primarily through studies on extracts from plants in which it is a constituent, such as Matricaria chamomilla (chamomile) and Artemisia biennis.

Extracts from chamomile flowers, which contain this compound, have demonstrated significant antiproliferative activities in preclinical evaluations. researchgate.net Similarly, essential oils from Artemisia biennis, containing the geometric isomer (Z)-Tonghaosu, have shown potent cytotoxic effects against specific human cancer cell lines. brieflands.com In one study, this essential oil exhibited notable activity against breast adenocarcinoma (MCF-7) and colon adenocarcinoma (HT-29) cell lines, as detailed in the table below. brieflands.com

| Cell Line | Cancer Type | Active Agent | IC₅₀ (µg/mL) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Artemisia biennis essential oil (contains (Z)-Tonghaosu) | 2.84 ± 0.15 |

| HT-29 | Colon Adenocarcinoma | Artemisia biennis essential oil (contains (Z)-Tonghaosu) | 2.41 ± 0.2 |

While these findings indicate that plant extracts containing tonghaosu isomers possess antiproliferative properties, specific data on the cytotoxic or antiproliferative efficacy (e.g., IC₅₀ or GI₅₀ values) of the isolated this compound compound against cancer cell lines are not extensively detailed in the reviewed scientific literature.

Allelopathic Effects and Ecological Interactions

This compound plays a significant role in chemical ecology, demonstrating allelopathic and defensive functions for its source plants, such as Chrysanthemum coronarium. researchgate.net

Insect Antifeedant Activity A primary ecological function of this compound is its role as an insect antifeedant. arkat-usa.org It has been identified as a key compound responsible for protecting the plant from insect predation. arkat-usa.org Specific studies have demonstrated significant antifeedant activity against the larvae of the large white butterfly, Pieris brassicae. nih.gov This activity makes it a subject of interest for the development of botanical pest control agents.

Interestingly, its geometric isomer, (Z)-Tonghaosu, exhibits even more potent antifeedant activity—approximately two to three times higher than the (E)-isomer against Pieris brassicae larvae. This difference highlights the stereospecificity of the interaction with insect chemosensory systems.

| Compound | Configuration | Antifeedant Activity (EC₅₀, µg/cm²) vs. Pieris brassicae |

|---|---|---|

| This compound | E | 12.5 |

| (Z)-Tonghaosu | Z | 4.8 |

Allelopathy The broader class of polyacetylene compounds found in Chrysanthemum coronarium is associated with the plant's allelopathic capabilities. researchgate.netresearchgate.net Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and survival of other organisms. researchgate.net Extracts from C. coronarium have been reported to show strong and selective allelopathic effects against certain weeds, indicating a role in suppressing competing plant species in its environment. japsonline.com

Antioxidant Activity in Model Systems

While plant extracts from Chrysanthemum coronarium are known to possess antioxidant and free-radical scavenging activities, these properties are primarily attributed to other classes of compounds present in the plant, such as flavonoids and phenolic acids. researchgate.netresearchgate.net

Specific investigations into the antioxidant capacity of the isolated this compound compound are limited. Although it has been generally evaluated for antioxidant properties and noted for moderate activity in scavenging free radicals, detailed studies quantifying this effect through standard in vitro antioxidant models, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are not prominently featured in the available literature. researchgate.net Therefore, while its source plant is rich in antioxidants, this compound itself is not recognized as a principal contributor to this activity.

Analytical Methodologies for E Tonghaosu Research

Advanced Chromatographic Separation Techniques

Chromatography is fundamental in the isolation and purification of (E)-Tonghaosu from complex mixtures, such as plant extracts. Given that this compound often co-occurs with its (Z)-isomer, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification and profiling of this compound. Researchers utilize HPLC to separate this compound from its geometric isomer, (Z)-Tonghaosu, and other related compounds. phcog.com

A common approach involves using a reversed-phase C18 column. researchgate.net In one established method, this compound was successfully separated using a Cosmosil 5C18-AR-II column with an isocratic mobile phase of water and acetonitrile (B52724) in a 1:1 ratio, at a flow rate of 1.0 ml/min. phcog.com Under these conditions, this compound exhibited a retention time of 11.3 minutes, distinct from its (Z)-isomer which eluted earlier at 8.8 minutes. phcog.com Detection is typically carried out using a UV detector set at 238 nm. phcog.com For achieving baseline separation of the isomers, enantioselective HPLC with Chiralpak® IA columns has also been effectively employed.

| Parameter | Details |

| Column | Reversed-phase C18 (e.g., Cosmosil 5C18-AR-II) |

| Mobile Phase | Acetonitrile:Water (65:35 or 1:1) phcog.com |

| Flow Rate | 1.0 mL/min phcog.com |

| Detection | UV at 238 nm phcog.com |

| Retention Time | 11.3 min phcog.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used for the analysis of volatile and semi-volatile compounds, including this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for identifying constituents within essential oils and organic extracts. nih.govmdpi.com

In GC-MS analysis, this compound is identified based on its mass spectrum and Kovats retention index. nih.gov The compound has a molecular weight of 200.23 g/mol . nih.gov The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 200. nih.govmdpi.com GC-MS has been instrumental in the chemical characterization of essential oils from plants like German chamomile, where this compound is a known constituent. nih.govresearchgate.net

Spectroscopic Elucidation in Research Contexts

Following isolation, spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and the identification of related compounds.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. phcog.comsci-hub.se Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon skeleton and the stereochemistry of its double bond, confirming the (E)-configuration. mdpi.comsci-hub.se The analysis of NMR data, often in combination with other spectroscopic techniques, allows for the complete assignment of the compound's structure. phcog.comsci-hub.se The structural integrity and purity of synthesized this compound and its analogs are also routinely verified using NMR. researchgate.netnih.gov

Table of NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹³C NMR | 158.4 (C-2), 111.9 (C-3), 143.2 (C-4), 98.7 (C-5), 89.2 (C-2'), 76.5 (C-3'), 72.1 (C-4'), 81.3 (C-5'), 4.3 (C-6'), 68.9 (C-7), 30.1 (C-8), 62.5 (C-9) |

| ¹H NMR | 6.45 (d, J=16.0 Hz, H-3), 5.82 (d, J=16.0 Hz, H-4), 4.32 (s, H-1') |

Note: NMR data can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS) and High-Resolution MS for Identification of Analogs and Metabolites

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is critical for determining the elemental composition of this compound and identifying its analogs and metabolites. phcog.comsci-hub.se HRMS provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For this compound, the protonated molecule [M+H]⁺ is observed with a calculated m/z that is consistent with its chemical formula, C₁₃H₁₂O₂.

This technique is also applied in quantitative studies, such as in UHPLC-UV-QTOF/MS methods developed for the simultaneous analysis of this compound and other compounds in plant samples and commercial products. researchgate.netcabidigitallibrary.org The fragmentation patterns observed in MS/MS experiments are used to identify structurally related analogs and potential metabolites in complex biological matrices. sci-hub.seresearchgate.net

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 201.1121 | 201.1118 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. sci-hub.se The IR spectrum reveals characteristic absorption bands corresponding to the different types of bonds within the structure. For instance, the spiroketal moiety, the enol ether system, and the carbon-carbon double and triple bonds each produce distinct signals. sci-hub.seuni-regensburg.de This information complements NMR and MS data to provide a comprehensive structural characterization of this compound and its synthesized analogs. researchgate.netnih.gov

Quantitative Analysis Techniques in Biological Matricesresearchgate.net

The quantitative analysis of xenobiotics, such as the natural compound this compound, in biological matrices is fundamental to characterizing their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The development of robust and reliable bioanalytical methods is a critical prerequisite for obtaining accurate data from preclinical and clinical studies. rrml.ro For compounds like this compound, which is a polyacetylene found in plants such as Matricaria chamomilla, highly sensitive and selective analytical techniques are required to measure its concentration in complex biological fluids like plasma, blood, or urine. rjpharmacognosy.irsci-hub.se

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technology for the quantitative bioanalysis of small molecules due to its superior sensitivity, specificity, and speed. researchgate.netjocpr.com While specific, fully validated LC-MS/MS methods for this compound in biological matrices are not extensively detailed in publicly available literature, the principles for their development and validation are well-established according to regulatory guidelines. rrml.rogmp-compliance.org

A typical bioanalytical method for this compound would involve sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. nih.gov Sample preparation often employs a straightforward protein precipitation (PP) step using organic solvents like acetonitrile or methanol, which is efficient for high-throughput analysis. jocpr.comnih.gov

Chromatographic separation is commonly achieved using a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase. nih.govresearchgate.net The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. jocpr.comresearchgate.net

Detection by tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard (IS). nih.govnih.gov The method must be fully validated to ensure its performance meets the standards required for bioanalytical applications. rrml.ro Key validation parameters include selectivity, sensitivity (Lower Limit of Quantitation, LLOQ), linearity of the calibration curve, accuracy, precision, recovery, and the stability of the analyte under various conditions. gmp-compliance.orgscielo.br

Detailed Research Findings

While research on the quantification of this compound has often focused on its presence in plant extracts, the methodologies can be adapted for bioanalysis. researchgate.netnih.gov For instance, a rapid UHPLC-UV-QTOF/MS method was developed for the simultaneous analysis of several compounds, including tonghaosu, in chamomile flower heads, achieving separation within 15 minutes using a C18 column and a mobile phase of water and acetonitrile with formic acid. researchgate.net

For quantitative analysis in a biological matrix, a validated LC-MS/MS method is essential. The validation process demonstrates that the method is reliable and reproducible for its intended use. rrml.ro The tables below outline the typical parameters for such a method and the acceptance criteria for its validation, based on established regulatory guidelines.

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio). nih.gov |

| Chromatography | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm). researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile with 0.1% Formic Acid (Gradient or Isocratic). jocpr.comresearchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min. jocpr.com |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Internal Standard (IS) | A structurally similar compound or a stable isotope-labeled version of this compound. |

| Validation Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least six different sources. gmp-compliance.org |

| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% for LLOQ). nih.gov |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio >5 and with precision (RSD) ≤ 20% and accuracy between 80-120%. nih.gov |

| Accuracy & Precision (Intra- and Inter-day) | Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (RSD) should not exceed 15% (20% at LLOQ). Evaluated at LLOQ, low, medium, and high QC levels. gmp-compliance.org |

| Recovery | The extraction efficiency of the analyte should be consistent, precise, and reproducible. jocpr.com |

| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative. Analyte concentration should be within ±15% of the nominal concentration. scielo.br |

Pharmacokinetic and Metabolic Studies in Preclinical Models

Absorption and Distribution Profiles in Animal Models

There are currently no published studies that specifically detail the absorption and distribution of (E)-Tonghaosu in animal models. Therefore, key pharmacokinetic parameters, which would typically be presented in a data table format, remain unknown. These parameters include:

Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): A measure of the total exposure to the compound over time.

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Tissue Distribution: The extent to which the compound distributes into different organs and tissues.

A general review on plant polyacetylenoids has highlighted a scarcity of in-vivo pharmacokinetic studies for this class of compounds, which is critical for understanding their potential as therapeutic agents. arabjchem.org

Metabolic Fate and Biotransformation Pathways in Non-human Systems

Similarly, the metabolic fate and biotransformation pathways of this compound in non-human systems have not been elucidated in the scientific literature. While in vitro metabolism studies using animal liver microsomes are common for characterizing the breakdown of natural compounds, no such data has been published specifically for this compound. nih.govresearchgate.net These studies are essential for:

Identifying the primary metabolites formed from the parent compound.

Determining the major enzymatic pathways involved in its metabolism (e.g., oxidation, hydrolysis, conjugation).

Understanding the rate of metabolic clearance.

Without such research, it is not possible to create a data table of its metabolites or describe its biotransformation pathways.

Future Directions and Research Perspectives for E Tonghaosu

Advancements in Synthetic Strategy for Analog Development

The development of novel synthetic strategies is paramount for generating a diverse library of (E)-Tonghaosu analogs with improved efficacy and drug-like properties. Current research has focused on concise and straightforward procedures to synthesize the core spiroketal enol-ether structure. researchgate.netnih.gov Future efforts should be directed towards more versatile and efficient synthetic routes that allow for the systematic modification of various structural components.

Key areas for advancement include:

Novel Cyclization Methods: Exploration of new catalytic systems, such as those employing copper(II) or phosphomolybdic acid, could lead to more efficient and stereoselective formation of the spiroketal ring. researchgate.netmdpi.com

Diversity-Oriented Synthesis: Implementing strategies that allow for the rapid generation of a wide range of analogs with varied substituents on both the A and B rings will be crucial for structure-activity relationship (SAR) studies. researchgate.net This could involve the use of multicomponent reactions or the application of the Piancatelli rearrangement to create diverse cyclopentenone derivatives. mdpi.com

Synthesis of Labeled Analogs: The development of methods to introduce isotopic labels into the this compound scaffold will be invaluable for mechanistic studies, including the elucidation of metabolic pathways and target engagement.

A significant focus has been on synthesizing analogs with modifications to the B-ring, leading to the development of B-ring-homo-tonghaosu and phenoxy-phenyl substituted analogs. researchgate.net These studies have demonstrated that alterations to this part of the molecule can significantly impact its biological activity, such as insect antifeedant properties. researchgate.net

Elucidation of Novel Biological Targets and Polypharmacology

While this compound has been primarily investigated for its antifeedant and antimicrobial activities, its full pharmacological potential remains largely unexplored. researchgate.net A key future direction is the comprehensive elucidation of its biological targets and the investigation of its polypharmacological profile, meaning its ability to interact with multiple targets.

The unique spiroketal enol ether structure suggests potential interactions with a variety of biological macromolecules. ontosight.ai Future research should employ a multi-pronged approach to identify these targets:

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to capture and identify binding proteins from cell lysates.

Computational Modeling: Employing molecular docking and virtual screening to predict potential protein targets based on the compound's three-dimensional structure.

Phenotypic Screening: Testing this compound and its analogs across a wide range of cell-based assays to identify novel biological activities, which can then be used to infer potential targets.

Initial studies have pointed towards potential anti-inflammatory and anticancer activities. sci-hub.seresearchgate.netresearchgate.net For instance, the inhibition of the NF-κB transcription factor has been suggested as a possible mechanism of action due to the electrophilic nature of the exocyclic double bond. researchgate.net Further investigation into these and other signaling pathways is warranted.

Exploration of Broader Preclinical Applications

Building on the identification of novel biological targets, a significant area of future research will be the exploration of broader preclinical applications for this compound and its analogs. While its insecticidal properties are well-documented, its potential in human medicine is an exciting frontier. researchgate.netnih.gov

Promising areas for preclinical investigation include:

Oncology: Given its potential to inhibit cancer cell proliferation and migration, as demonstrated in Caco-2 colon cancer cells, further studies in various cancer models are justified. researchgate.netresearchgate.net Its ability to inactivate the VEGFR2 angiogenic enzyme also points to anti-angiogenic potential. researchgate.netresearchgate.net

Inflammatory Diseases: The potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, suggest its utility in treating chronic inflammatory conditions. sci-hub.seresearchgate.net

Infectious Diseases: While some antimicrobial activity has been reported, a systematic evaluation against a broad panel of bacterial and fungal pathogens is needed to determine its spectrum of activity and potential as an antibiotic or antifungal agent.

In vivo preclinical studies are crucial to assess the efficacy and pharmacokinetics of this compound and its derivatives in relevant animal models of disease. arabjchem.org

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound, the integration of "omics" technologies is essential. nih.gov These high-throughput approaches can provide a global view of the cellular changes induced by the compound.

Key omics technologies and their applications include:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles in response to this compound treatment, revealing the signaling pathways and cellular processes that are affected. This can be particularly useful in understanding synergistic effects with other compounds.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the direct and downstream effects of the compound on cellular machinery.

Metabolomics: To study alterations in the cellular metabolome, which can help to elucidate the metabolic pathways impacted by this compound and identify potential biomarkers of its activity.

The integration of these multi-omics datasets will be critical for constructing comprehensive mechanistic models of how this compound exerts its biological effects and for identifying potential biomarkers for its therapeutic efficacy. nih.gov This approach can also help address conflicting results in cytotoxicity across different cell lines by identifying cell-line-specific signaling pathways.

Challenges and Opportunities in this compound Research

Despite the promising outlook, several challenges remain in the research and development of this compound.

Challenges:

Isomerization: The potential for isomerization between the (E) and (Z) forms of Tonghaosu presents a challenge for both isolation from natural sources and chemical synthesis. The two isomers can exhibit different biological activities, making it crucial to control their ratio.

Bioavailability and Metabolism: There is a lack of in vivo data on the pharmacokinetics and metabolism of this compound, which is critical for its development as a therapeutic agent. arabjchem.org

Scalability of Synthesis: While synthetic routes have been developed, their scalability for large-scale production needs to be addressed to support extensive preclinical and potential clinical studies. researchgate.net

Opportunities:

Natural Product Scaffolding: this compound represents a unique natural product scaffold that can serve as a starting point for the development of novel therapeutics with potentially new mechanisms of action. ontosight.ai

Synergistic Combinations: The potential for synergistic effects with other compounds opens up opportunities for combination therapies, which could enhance efficacy and reduce the likelihood of drug resistance.

Agrochemical Applications: Further development of this compound and its analogs as botanical antifeedants and insecticides offers a promising avenue for sustainable crop protection. researchgate.netnih.gov

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing (E)-Tonghaosu, and how can purity be validated?

Methodological Answer :

- Synthesis Design : Use stereoselective organic synthesis techniques (e.g., Wittig reaction or cross-coupling catalysis) to ensure the (E)-isomer’s geometric integrity. Optimize reaction conditions (solvent, temperature, catalyst) to minimize isomerization .

- Purity Validation : Employ HPLC with chiral columns for isomer separation, complemented by NMR (¹H/¹³C) and mass spectrometry for structural confirmation. Quantify impurities using calibration curves and report limits of detection (LOD) .

Advanced Research Question

Q. Q2. How can contradictory pharmacokinetic data for this compound across studies be systematically analyzed?

Methodological Answer :

- Data Reconciliation Framework : Conduct a systematic review (PRISMA guidelines) to aggregate data. Use meta-regression to identify covariates (e.g., dosage, animal models) influencing bioavailability discrepancies. Apply sensitivity analysis to assess robustness of conclusions .

- Contradiction Resolution : Evaluate methodological heterogeneity (e.g., extraction protocols, analytical techniques) using subgroup analysis. Highlight gaps via risk-of-bias assessment (ROBINS-I tool) .

Basic Research Question

Q. Q3. What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s stability under varying conditions?

Methodological Answer :

- Stability Profiling : Design accelerated stability studies (ICH Q1A guidelines) with controlled variables (pH, temperature, light). Monitor degradation via UV-Vis spectroscopy for λmax shifts and UPLC-MS/MS for degradation products .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf life under standard storage conditions. Use principal component analysis (PCA) to correlate degradation pathways with structural vulnerabilities .

Advanced Research Question

Q. Q4. How can mechanistic studies on this compound’s bioactivity integrate computational and experimental approaches?

Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict target binding affinities. Validate with molecular dynamics simulations (GROMACS) to assess ligand-protein stability .

- Experimental Validation : Use CRISPR-Cas9 knockout models to confirm target involvement. Cross-validate with in vitro assays (e.g., ELISA for cytokine modulation) and in vivo efficacy studies .

Basic Research Question

Q. Q5. What statistical frameworks are suitable for ensuring reproducibility in this compound’s synthesis?

Methodological Answer :

- Reproducibility Protocols : Adopt factorial experimental design (Taguchi method) to identify critical parameters (e.g., catalyst loading, reaction time). Use ANOVA to quantify parameter significance and optimize conditions .

- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition, including reaction yields, spectral files, and purity metrics in public repositories .

Advanced Research Question

Q. Q6. How can researchers address conflicting results in this compound’s cytotoxicity across cell lines?

Methodological Answer :

- Mechanistic Profiling : Use multi-omics integration (transcriptomics, proteomics) to identify cell-line-specific signaling pathways. Validate with siRNA knockdowns to isolate critical targets .

- Dose-Response Meta-Analysis : Apply Hill equation modeling to compare EC50 values across studies. Adjust for confounding factors (e.g., cell passage number, serum concentration) using mixed-effects models .

Basic Research Question

Q. Q7. What are the best practices for isolating this compound from natural sources while minimizing isomerization?

Methodological Answer :

- Extraction Optimization : Use low-temperature extraction (e.g., cold ethanol maceration) and amber glassware to prevent light-induced isomerization. Monitor isomer ratios via chiral HPLC .

- Scale-Up Considerations : Pilot fractional crystallization under inert atmospheres. Validate scalability with process analytical technology (PAT) for real-time monitoring .

Advanced Research Question

Q. Q8. How can synergistic effects of this compound with other compounds be rigorously evaluated?

Methodological Answer :

- Synergy Assessment : Use Chou-Talalay combination index (CI) to quantify synergism/antagonism. Validate with isobologram analysis across multiple ratios and concentrations .

- Mechanistic Interrogation : Employ transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Cross-reference with STRING database for protein interaction networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.